2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide
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Overview
Description
2,4-Dichloro-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H14Cl2N2O2. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a hydrazide group, and a phenylpropanoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-phenylpropanoic acid hydrazide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common purification methods employed in industrial settings .
Types of Reactions:
Oxidation: 2,4-Dichloro-N’-(3-phenylpropanoyl)benzohydrazide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2,4-Dichloro-N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2,4-Dichlorobenzohydrazide: Similar structure but lacks the phenylpropanoyl moiety.
3-Phenylpropanoic Acid Hydrazide: Similar structure but lacks the dichlorobenzoyl group.
N’-(3-Phenylpropanoyl)benzohydrazide: Similar structure but lacks the chlorine atoms on the benzene ring.
Uniqueness: 2,4-Dichloro-N’-(3-phenylpropanoyl)benzohydrazide is unique due to the presence of both the dichlorobenzoyl and phenylpropanoyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-12-7-8-13(14(18)10-12)16(22)20-19-15(21)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBXWAXYCNJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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